4-Fluoro-N-[3-(hydrazinocarbonyl)phenyl]benzamide
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Overview
Description
4-Fluoro-N-[3-(hydrazinocarbonyl)phenyl]benzamide is a chemical compound with the molecular formula C14H12FN3O2 It is known for its unique structure, which includes a fluorine atom and a hydrazinocarbonyl group attached to a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-[3-(hydrazinocarbonyl)phenyl]benzamide typically involves the reaction of 4-fluorobenzoic acid with 3-aminobenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-[3-(hydrazinocarbonyl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the hydrazinocarbonyl group.
Substitution: The fluorine atom in the benzamide ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce amines or alcohols
Scientific Research Applications
4-Fluoro-N-[3-(hydrazinocarbonyl)phenyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-[3-(hydrazinocarbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The hydrazinocarbonyl group can form hydrogen bonds with proteins or enzymes, affecting their activity. The fluorine atom can enhance the compound’s binding affinity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-N-[3-(aminocarbonyl)phenyl]benzamide
- 4-Fluoro-N-[3-(methylcarbamoyl)phenyl]benzamide
- 4-Fluoro-N-[3-(hydroxyl)phenyl]benzamide
Uniqueness
4-Fluoro-N-[3-(hydrazinocarbonyl)phenyl]benzamide is unique due to the presence of both a fluorine atom and a hydrazinocarbonyl group. This combination imparts distinct chemical properties and reactivity compared to similar compounds. The hydrazinocarbonyl group allows for specific interactions with biological targets, while the fluorine atom enhances the compound’s stability and binding affinity.
Properties
IUPAC Name |
4-fluoro-N-[3-(hydrazinecarbonyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2/c15-11-6-4-9(5-7-11)13(19)17-12-3-1-2-10(8-12)14(20)18-16/h1-8H,16H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXMQPNJKUPLAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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